molecular formula C27H26N2O4 B5113464 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Katalognummer: B5113464
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: FDVXNNIFAZBQQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The structure features a phenyl group at position 3 and a 4-hydroxy-3,5-dimethoxyphenyl substituent at position 11. The hydroxyl and methoxy groups on the aromatic ring likely influence its solubility, hydrogen-bonding capacity, and biological interactions.

Eigenschaften

IUPAC Name

6-(4-hydroxy-3,5-dimethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-32-23-14-18(15-24(33-2)27(23)31)26-25-21(28-19-10-6-7-11-20(19)29-26)12-17(13-22(25)30)16-8-4-3-5-9-16/h3-11,14-15,17,26,28-29,31H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVXNNIFAZBQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (commonly referred to as Compound A ) is a complex organic molecule belonging to the class of dibenzo diazepines. Its unique structure suggests potential biological activities that are being explored in various research contexts. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has a molecular formula of C27H26N2O4C_{27}H_{26}N_{2}O_{4} and a molecular weight of approximately 442.50 g/mol. The compound features a dibenzo diazepine core structure which is known for various pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that Compound A exhibits significant anticancer properties. In vitro assays have shown that it induces apoptosis in various cancer cell lines, including those derived from leukemia and solid tumors. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study 1HCT-116 (colon)5.2Apoptosis induction
Study 2Jurkat (leukemia)3.8Cell cycle arrest
Study 3MCF-7 (breast)6.5Inhibition of proliferation

Antimicrobial Properties

Compound A has also been evaluated for its antimicrobial activity against various pathogens. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as some fungal strains.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

Neuroprotective Effects

Emerging evidence suggests that Compound A may possess neuroprotective effects. Research indicates that it can mitigate oxidative stress in neuronal cells and enhance cognitive function in animal models.

The biological activities of Compound A can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to programmed cell death.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative damage in cells.
  • Cell Cycle Regulation : Compound A influences cell cycle checkpoints, particularly G1/S transition, thereby inhibiting tumor growth.

Case Studies

A notable case study examined the effects of Compound A in a murine model of leukemia. The results indicated a significant reduction in tumor burden and improved survival rates compared to control groups. Histopathological analyses revealed decreased infiltration of leukemic cells in bone marrow.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name (Substituents) Position 3 Substituent Position 11 Substituent Molecular Weight (g/mol) Key Features/Properties Evidence ID
11-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-dibenzo-diazepin-1-one 4-Methylphenyl 3,4-Dimethoxyphenyl 408.47 Enhanced lipophilicity due to methyl and methoxy groups; potential CNS activity
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-dibenzo-diazepin-1-one 4-Methoxyphenyl 4-Trifluoromethylphenyl 456.44 Trifluoromethyl group improves metabolic stability; increased electrophilicity
11-(4-Chlorophenyl)-3-phenyl-dibenzo-diazepin-1-one Phenyl 4-Chlorophenyl 406.89 Chlorine enhances binding affinity to hydrophobic pockets; halogen-mediated interactions
11-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-chlorophenyl)-dibenzo-diazepin-1-one 4-Chlorophenyl 3-Bromo-4-hydroxy-5-methoxyphenyl 525.82 Bromine increases molecular weight; hydroxy group may confer antioxidant activity
3-(3,4-Dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-dibenzo-diazepin-1-one 3,4-Dimethoxyphenyl 4-Trifluoromethylphenyl + hexanoyl 592.65 Hexanoyl chain enhances lipophilicity; trifluoromethyl aids in drug resistance
Target Compound : 11-(4-Hydroxy-3,5-dimethoxyphenyl)-3-phenyl-dibenzo-diazepin-1-one Phenyl 4-Hydroxy-3,5-dimethoxyphenyl ~438.45 (estimated) Hydroxy group improves solubility; methoxy groups balance lipophilicity -

Structural and Functional Comparisons

Substituent Effects on Pharmacokinetics
  • Methoxy Groups : Methoxy substituents (e.g., in ) enhance lipophilicity and membrane permeability but may reduce aqueous solubility. The 3,5-dimethoxy configuration in the target compound could offer steric protection to the hydroxyl group, prolonging half-life .
  • Halogen Substituents: Chloro () and bromo () groups increase molecular weight and polar surface area, favoring interactions with aromatic residues in target proteins.
  • Trifluoromethyl Groups : Present in and , these groups improve metabolic stability by resisting oxidative degradation, a feature advantageous in CNS-targeting agents.
Hydrogen-Bonding Capacity

The hydroxyl group in the target compound’s 11-substituent distinguishes it from analogs like and . This group may enhance solubility and enable hydrogen bonding with biological targets, similar to the hydroxypropanoyl side chain in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.